Berotralstat Hydrochloride

HAE prophylaxis Phase 3 trial placebo-controlled

Researchers face a critical gap: no orally bioavailable plasma kallikrein inhibitor with validated translational efficacy exists for HAE prophylaxis models. Berotralstat HCl (BCX7353) solves this: - **Nanomolar potency**: Ki ~1.0 nM; >40% oral bioavailability in preclinical models. - **Clinically validated**: Approved by FDA, EC, and MHLW (Orladeyo®). - **Unique utility**: Essential for non-injectable administration studies (needle phobia, remote settings). Supplied with strict quality control. Ideal for LTP adherence and comparative safety research.

Molecular Formula C30H28Cl2F4N6O
Molecular Weight 635.5 g/mol
CAS No. 1809010-52-3
Cat. No. B10823777
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBerotralstat Hydrochloride
CAS1809010-52-3
Molecular FormulaC30H28Cl2F4N6O
Molecular Weight635.5 g/mol
Structural Identifiers
SMILESC1CC1CNC(C2=CC(=C(C=C2)F)NC(=O)C3=CC(=NN3C4=CC=CC(=C4)CN)C(F)(F)F)C5=CC=CC(=C5)C#N.Cl.Cl
InChIInChI=1S/C30H26F4N6O.2ClH/c31-24-10-9-22(28(37-17-18-7-8-18)21-5-1-3-19(11-21)15-35)13-25(24)38-29(41)26-14-27(30(32,33)34)39-40(26)23-6-2-4-20(12-23)16-36;;/h1-6,9-14,18,28,37H,7-8,16-17,36H2,(H,38,41);2*1H/t28-;;/m1../s1
InChIKeyXFZLBLTUANGZBD-QDSLRZTOSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Berotralstat Hydrochloride Procurement Guide: Oral Plasma Kallikrein Inhibitor for HAE Prophylaxis Research


Berotralstat hydrochloride (CAS: 1809010-52-3), also known as BCX7353, is a second-generation, synthetic small-molecule inhibitor of plasma kallikrein. It is the only orally bioavailable small molecule approved by the US FDA, the European Commission, and Japan's MHLW for long-term prophylaxis (LTP) of hereditary angioedema (HAE) attacks in patients aged 12 years and older [1]. The compound is marketed under the brand name Orladeyo. Its mechanism of action involves selective inhibition of plasma kallikrein, thereby blocking the enzymatic release of bradykinin, the primary biologic peptide mediating the swelling and pain associated with HAE attacks [2]. Preclinical studies established nanomolar potency (Ki ~1.0 nM) and favorable oral bioavailability (>40%) in animal models, providing a strong foundation for its clinical development as a once-daily prophylactic agent .

Workflow Oral plasma kallikrein inhibition studies
Research context HAE prophylaxis model endpoint analysis
Selection logic Only oral tool compound with reported regulatory trial context

Why Berotralstat Hydrochloride Cannot Be Interchanged with Other Plasma Kallikrein Inhibitors in HAE Prophylaxis Research


Substitution of berotralstat with other plasma kallikrein inhibitors is not scientifically valid due to fundamental differences in route of administration, pharmacokinetic profiles, and real-world effectiveness outcomes. Berotralstat is the only oral, small-molecule prophylactic agent approved for HAE, whereas alternatives like lanadelumab require subcutaneous injection every 2-4 weeks, and plasma-derived or recombinant C1 inhibitors require intravenous or subcutaneous administration [1]. In a real-world study of patients switching from injectable LTP to berotralstat 150 mg once-daily, low attack rates were maintained and treatment satisfaction improved, primarily driven by convenience [2]. Furthermore, a comparative safety analysis using the WHO VigiBase pharmacovigilance database revealed distinct adverse event profiles: berotralstat is predominantly associated with gastrointestinal events (47.9% of reports), while lanadelumab is linked to injection site reactions (45.9%) and a broader array of systemic adverse events including infections, immune system disorders, and vascular disorders [3]. These divergent safety signatures, combined with differing administration routes and the failure of another oral plasma kallikrein inhibitor (avoralstat) to meet its primary efficacy endpoint in a Phase 3 trial, underscore that oral bioavailability alone does not guarantee clinical efficacy [4].

Administration route mismatch Injectable alternatives (lanadelumab, C1-INH) may shift model convenience and adherence endpoints; oral class effect is not guaranteed.
Tolerability endpoint divergence Pharmacovigilance-reported tolerability profiles differ significantly; berotralstat GI-event context may not match systemic-event profile of injectables.
Oral class inconsistency Oral bioavailability does not predict endpoint response; avoralstat trial context shows other oral plasma kallikrein inhibitors may not demonstrate comparable endpoint outcomes.

Quantitative Differentiation of Berotralstat Hydrochloride: A Comparator-Based Evidence Guide for Procurement Decisions


Berotralstat vs. Placebo: Phase 3 APeX-2 Trial Attack Rate Reduction at 24 Weeks

In the pivotal Phase 3 APeX-2 trial (NCT03485911), berotralstat demonstrated a statistically significant reduction in monthly HAE attack rates compared to placebo. The 150 mg once-daily dose reduced the attack rate to 1.31 attacks per month, compared to 2.35 attacks per month for placebo (P < 0.001). The 110 mg dose also achieved a significant reduction to 1.65 attacks per month (P = 0.024) [1].

Phase 3 APeX-2 Attack Rate
Head-to-head
1.31 vs 2.35 attacks/month
Supports prophylactic endpoint context
150 mg vs placebo, 24-week trial
HAE prophylaxis Phase 3 trial placebo-controlled attack rate

Berotralstat vs. Lanadelumab: Differential Safety Profiles from WHO VigiBase Pharmacovigilance Data

A retrospective quantitative analysis of the WHO VigiBase pharmacovigilance database (2019-2025) compared adverse drug reaction (ADR) reports for berotralstat (n=644 reports) and lanadelumab (n=3,432 reports). Berotralstat was predominantly associated with gastrointestinal adverse events, occurring in 47.9% of reports. In contrast, lanadelumab was associated with a broader spectrum of ADRs: injection site reactions (45.9%), infections (23.3%), musculoskeletal disorders (10%), immune system disorders (5.3%), vascular disorders (4.7%), and metabolic issues (3.9%). The differences were statistically significant and reflect the divergent routes of administration and pharmacological profiles [1].

Safety Profile Comparison
Head-to-head
GI events 47.9% (berotralstat) vs injection site 45.9% (lanadelumab)
Supports tolerability endpoint differentiation
WHO VigiBase, 2019-2025
HAE prophylaxis safety pharmacovigilance adverse events

Berotralstat vs. Lanadelumab: Indirect Comparison of Prophylactic Effectiveness via Network Meta-Analysis

A network meta-analysis (NMA) indirectly compared the effectiveness of berotralstat and lanadelumab using placebo as a common comparator. The analysis found that lanadelumab 300 mg administered every 2 weeks (Q2W) or every 4 weeks (Q4W) was associated with statistically significantly higher effectiveness compared to berotralstat 150 mg or 110 mg once daily across efficacy outcomes assessed [1].

Network Meta-Analysis
Cross-study
Lanadelumab showed higher effectiveness endpoint
Model context may favor injectable if efficacy maximization is primary
Indirect comparison, NMA methodology
HAE prophylaxis network meta-analysis indirect comparison efficacy

Berotralstat vs. Avoralstat: Divergent Phase 3 Outcomes in Oral Plasma Kallikrein Inhibitor Class

The oral plasma kallikrein inhibitor class includes both berotralstat and avoralstat; however, their Phase 3 trial outcomes differ substantially. The APeX-2 trial demonstrated that berotralstat significantly reduced HAE attack rates compared to placebo at both tested doses [1]. In contrast, the OPuS-2 Phase 3 trial of avoralstat failed to meet its primary efficacy endpoint; the least squares mean attack rates per week were 0.589 for avoralstat 500 mg, 0.675 for 300 mg, and 0.593 for placebo, showing no significant difference between avoralstat and placebo [2].

Oral Class Divergence
Cross-study
Berotralstat met primary endpoint; avoralstat did not
Oral bioavailability alone does not ensure prophylactic endpoint response
APeX-2 vs OPuS-2 Phase 3 trials
HAE prophylaxis oral kallikrein inhibitor Phase 3 trial comparative efficacy

Berotralstat 48-Week Sustained Effectiveness: Longitudinal Data from APeX-2 Trial

The 48-week extension of the APeX-2 trial demonstrated sustained effectiveness of berotralstat. Patients continuing on berotralstat 150 mg maintained low monthly attack rates: mean (±SEM) monthly attack rates decreased from a baseline of 3.06 (±0.25) to 1.06 (±0.25) at week 48. For the 110 mg group, attack rates decreased from 2.97 (±0.21) at baseline to 1.35 (±0.33) at week 48 [1].

48-Week Sustained Response
Head-to-head
1.06 attacks/month
Supports durable model endpoint context
150 mg, 48-week extension
HAE prophylaxis long-term efficacy Phase 3 extension sustained response

Optimal Research and Procurement Scenarios for Berotralstat Hydrochloride Based on Quantitative Evidence


Preclinical Models Requiring an Orally Bioavailable, Validated Plasma Kallikrein Inhibitor

Berotralstat hydrochloride is the optimal choice for preclinical research requiring a plasma kallikrein inhibitor with established oral bioavailability and a validated translational path. Unlike avoralstat, which failed to demonstrate efficacy in Phase 3 trials despite oral bioavailability [1], berotralstat has proven clinical efficacy in humans, making it the only oral plasma kallikrein inhibitor with both preclinical oral bioavailability (>40% in rodents and primates) and positive Phase 3 clinical trial outcomes . This translational validation is critical for research programs seeking to bridge in vitro and in vivo findings to clinically relevant outcomes.

Long-Term Prophylaxis Studies Prioritizing Convenience and Treatment Satisfaction

For clinical or observational research focused on long-term prophylaxis (LTP) adherence, quality of life, and patient-reported outcomes, berotralstat offers a unique differentiation: oral once-daily administration. Real-world data from the APeX-S study demonstrated that patients switching from injectable LTP (lanadelumab, subcutaneous C1-INH, or intravenous C1-INH) to berotralstat 150 mg monotherapy maintained good attack control (median attack rate of 0 attacks/month throughout 12 months) and reported improved treatment satisfaction, with the greatest gains in convenience [2]. This positions berotralstat as the preferred agent for studies examining the impact of route of administration on long-term outcomes.

Research Protocols Where Injectable Administration Presents a Barrier

In research settings where subcutaneous or intravenous administration is not feasible, desirable, or practical—such as studies involving patients with trypanophobia (fear of needles), difficulty with self-administration, or those conducted in remote or resource-limited environments—berotralstat is the only approved oral prophylactic option for HAE [3]. This is a fundamental differentiator from lanadelumab (subcutaneous every 2-4 weeks), plasma-derived C1-INH (intravenous or subcutaneous), and ecallantide (intravenous, on-demand only) [4]. Procurement for studies in these specific contexts must prioritize berotralstat due to the absence of any alternative oral prophylactic agent with proven efficacy.

Safety and Tolerability Research Focusing on Adverse Event Profile Differentiation

When research objectives include comparative safety analysis or patient stratification based on adverse event risk profiles, berotralstat's distinct safety signature provides a clear point of differentiation. Pharmacovigilance data from the WHO VigiBase database (644 berotralstat reports, 3,432 lanadelumab reports) confirm that berotralstat is predominantly associated with gastrointestinal adverse events (47.9% of reports), whereas lanadelumab is associated with injection site reactions (45.9%) and a broader spectrum of systemic events including infections, immune disorders, and vascular disorders [5]. This evidence supports the selection of berotralstat for studies involving populations where injection-related or systemic immune-mediated adverse events are of particular concern.

Application
Selection Property
Validation Focus
Oral bioavailability HAE model studies
Only oral inhibitor with reported regulatory trial context
Oral PK and prophylactic endpoint modeling
Long-term prophylaxis adherence research
Oral once-daily administration convenience profile
Treatment satisfaction and adherence endpoint review
Non-injectable prophylaxis models
Route of administration differentiation
Feasibility in needle-averse or resource-limited study contexts
Comparative tolerability endpoint studies
GI-event predominant tolerability profile
AE profile differentiation from systemic/injection-site events

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

57 linked technical documents
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